molecular formula C9H11N3O B1470618 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 1503980-31-1

1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1470618
CAS No.: 1503980-31-1
M. Wt: 177.2 g/mol
InChI Key: QUTHNWFWYHAOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole-based compound featuring a furan-3-yl substituent at position 3 of the pyrazole ring and an N-methylmethanamine group at position 4. Its molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.21 g/mol.

Preparation Methods

The preparation of 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can be understood by dissecting the synthesis into key stages: construction of the pyrazole core, introduction of the furan substituent, and installation of the N-methylmethanamine group.

Synthetic Routes and Key Reaction Steps

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. This approach allows the selective formation of the 1H-pyrazole scaffold.

  • Typical conditions involve refluxing hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds in acidic or neutral media.
  • The regioselectivity of substitution on the pyrazole ring is controlled by the choice of starting materials and reaction conditions.

Incorporation of the Furan-3-yl Group

The furan substituent at the 3-position of the pyrazole ring is introduced through coupling reactions or by using furan-containing precursors.

  • One effective method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and aromatic amines in acetic acid under reflux, which can yield pyrazolo-furan derivatives via multi-component reactions.
  • This method allows the formation of furan-containing heterocycles through cyclization involving pyruvic acid and pyrazole aldehydes, as demonstrated in related pyrazolo-furan-2(5H)-one derivatives synthesis.

Installation of the N-methylmethanamine Side Chain

The N-methylmethanamine group is typically introduced by nucleophilic substitution or reductive amination reactions involving the pyrazole intermediate:

  • A common approach is the reaction of the pyrazole derivative bearing an appropriate leaving group (e.g., halogen or aldehyde) at the 4-position with methylamine or N-methylmethanamine under controlled conditions.
  • Reductive amination can be employed where the pyrazole aldehyde intermediate reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to afford the N-methylmethanamine substitution.

Representative Synthetic Procedure (Based on Multi-Component Reactions)

Step Reagents & Conditions Description Yield (%) Notes
1 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (10 mmol), pyruvic acid (10 mmol), aromatic amine (10 mmol), acetic acid (10 mL), reflux 10–40 min Multi-component condensation to form pyrazolo-furan intermediate 68–76% (for related derivatives) Reaction monitored by TLC; solid product crystallized from ethanol
2 Pyrazolo-furan intermediate, methylamine or N-methylmethanamine, reductive amination conditions Introduction of N-methylmethanamine side chain Variable (typically 60–80%) Purification by recrystallization or chromatography

Analytical Characterization Supporting Preparation

  • The pyrazolo-furan intermediates exhibit characteristic IR absorptions for NH groups (3370–3395 cm⁻¹) and carbonyl groups (1684–1751 cm⁻¹).
  • $$^{1}H$$ NMR spectra show signals corresponding to furan and pyrazole protons, including singlets for pyrazole CH and NH protons, confirming ring formation.
  • $$^{13}C$$ NMR spectra display signals for carbonyl carbons (163.7–173.6 ppm) and aromatic carbons consistent with the expected structure.
  • Mass spectrometry confirms molecular ion peaks matching the target compound's molecular weight.
  • Elemental analyses corroborate the compound's purity and composition.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Type Key Conditions Yield (%) Advantages Limitations
Multi-component condensation (Method A) Pyrazole aldehyde, pyruvic acid, aromatic amine One-pot condensation and cyclization Reflux in acetic acid, 10–40 min 68–76 Simple, efficient, one-pot Requires careful control of stoichiometry
Stepwise synthesis with reductive amination Pyrazole-furan intermediate, methylamine, reducing agent Reductive amination Mild conditions, solvent-dependent 60–80 High selectivity for amine installation Additional purification steps needed
Direct nucleophilic substitution Pyrazole halide, methylamine Nucleophilic substitution Elevated temperature, solvent varies Moderate Straightforward Possible side reactions, lower yields

Research Findings and Optimization Notes

  • Multi-component reactions allow facile access to diverse pyrazolo-furan derivatives with good yields and purity, making them favorable for initial synthesis.
  • The choice of solvent (acetic acid) and reaction temperature critically influences the cyclization efficiency and product crystallinity.
  • Spectroscopic data confirm the regioselectivity of substitution and the integrity of the heterocyclic framework.
  • Reductive amination provides a mild and selective route for installing the N-methylmethanamine group, avoiding harsher conditions that may degrade sensitive heterocycles.
  • Optimization of reaction times and reagent ratios can improve yields and reduce by-product formation.

Chemical Reactions Analysis

1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The pyrazole ring can be reduced to pyrazolines using reducing agents such as sodium borohydride.

    Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyrazole ring yields pyrazolines.

Scientific Research Applications

1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The furan and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole derivatives, emphasizing substituent effects, pharmacological profiles, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS/ID) Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Pharmacological/Toxicological Notes References
1-(3-(Furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine 3-furan-3-yl, 4-N-methylmethanamine C₉H₁₁N₃O 177.21 Hypothesized CNS activity (based on analogs) -
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (1015846-14-6) 1-(3-Methoxyphenyl), 4-N-methylmethanamine C₁₂H₁₅N₃O 217.27 Used in acrylamide synthesis; oral toxicity (H302), skin/eye irritation (H315/H319)
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y) 1-phenyl, 4-N-methylmethanamine C₁₁H₁₃N₃ 187.25 Ligand in crystallography studies
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (1007521-55-2) 5-(4-fluorophenyl), 4-N-methylmethanamine C₁₁H₁₂FN₃ 205.23 Building block in drug discovery
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine (1856030-24-4) 2-furyl, 4-(trifluoroethyl) C₁₁H₁₃F₃N₃O 284.24 Studied for physicochemical properties
1-(3,5-Dimethyl-1-(2-vinylbenzyl)-1H-pyrazol-4-yl)-N-methylmethanamine (3f) 3,5-dimethyl, 1-(2-vinylbenzyl), 4-N-methylmethanamine C₁₅H₁₉N₃ 241.34 Intermediate in TLR4 inhibitor synthesis

Key Comparative Insights:

Substituent Effects on Bioactivity: Aryl vs. In contrast, 3-methoxyphenyl (CAS 1015846-14-6) provides electron-donating effects, which may alter metabolic stability . N-Methylmethanamine Position: The 4-position N-methylmethanamine group is conserved across analogs, suggesting its role as a critical pharmacophore for interactions with targets like serotonin receptors or Toll-like receptors (TLRs) .

Pharmacological Profiles: CNS Activity: Compounds like 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane () demonstrate high selectivity for 5-HT7 receptors, implying that the target compound’s furan substituent may similarly influence CNS receptor affinity . Anti-inflammatory Potential: Derivatives such as 1q () inhibit TLR4-mediated inflammation, suggesting that the target compound’s structural flexibility could be leveraged for similar applications .

Synthetic and Analytical Considerations :

  • Synthesis Routes : Microwave-assisted synthesis (e.g., ) is common for pyrazole derivatives, with substituents like furan requiring careful optimization due to their sensitivity to oxidation .
  • Spectroscopic Data : The target compound’s NMR would show distinct furan proton signals (δ ~6.5–7.5 ppm) and methylamine protons (δ ~2.5–3.0 ppm), differing from fluorophenyl analogs (e.g., δ ~7.2–7.8 ppm for aromatic H in CAS 1007521-55-2) .

Toxicity and Safety :

  • Analogs like CAS 1015846-14-6 exhibit acute oral toxicity (H302) and irritancy (H315/H319), indicating that the target compound may require similar safety precautions despite lacking explicit data .

Biological Activity

The compound 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, integrating findings from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a furan ring fused with a pyrazole moiety. The structural formula can be summarized as follows:

  • Molecular Formula : C10H12N4O
  • SMILES Notation : CN(C)C1=NN(C(=C1)C2=COC=C2)C(=O)O

This structure suggests potential interactions with biological targets due to the presence of the furan and pyrazole rings, which are known for their reactivity and ability to form hydrogen bonds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 16 to 24 nM against multiple cancer types, outperforming standard chemotherapeutics like Combretastatin-A4 (CA-4) .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (nM)Reference
Compound AHeLa20
Compound BL121016
Compound CFM3A/024

The mechanism through which these compounds exert their anticancer effects often involves inhibition of key signaling pathways associated with cell proliferation and survival. For example, some pyrazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic spindle formation in cancer cells . This action is critical in preventing tumor growth and promoting apoptosis.

Pharmacological Studies

Pharmacokinetic studies on related pyrazole derivatives indicate favorable absorption and distribution profiles, suggesting that modifications in the structure of this compound could enhance its therapeutic efficacy. The presence of the N-methyl group may improve lipophilicity, potentially leading to better bioavailability.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives. One notable investigation involved the synthesis of a series of furan-pyrazole compounds that were tested for their ability to inhibit specific cancer cell lines. The results indicated that structural variations significantly influenced their biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, and what challenges arise from its heterocyclic structure?

Methodological Answer:
The synthesis of this compound involves constructing the pyrazole-furan hybrid core. A common approach for analogous pyrazole derivatives is the condensation of hydrazine derivatives with β-diketones or propenones, followed by functionalization of the N-methylamine group . For example, describes synthesizing pyrazole-triazole hybrids via nucleophilic substitution under alkaline conditions. Key challenges include:

  • Furan Reactivity : The furan ring’s susceptibility to oxidation or electrophilic substitution may require protective groups during synthesis .
  • Regioselectivity : Ensuring proper substitution at the pyrazole C3 and C4 positions (furan and methylamine groups, respectively) demands precise control of reaction conditions (e.g., temperature, catalyst).
  • Purification : Chromatography or recrystallization is often needed to isolate the product from byproducts, as seen in pyrazole-carboxylate derivatives .

Q. Advanced: How can reaction conditions be optimized to enhance the yield and purity of this compound, particularly addressing furan ring stability?

Methodological Answer:
Optimization strategies include:

  • Continuous Flow Reactors : highlights improved yield and reduced side reactions in pyrazole synthesis using flow reactors, which enhance heat/mass transfer and minimize furan degradation .
  • Low-Temperature Conditions : To prevent furan oxidation, reactions should be conducted under inert atmospheres (N₂/Ar) and at temperatures ≤80°C .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or palladium catalysts may stabilize intermediates, as shown in furan-containing heterocycle syntheses .
  • In-line Analytics : Real-time monitoring via HPLC or NMR (as in ) ensures reaction progression and purity .

Q. Basic: What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., furan C3 vs. C2 attachment) and N-methylamine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns indicative of chlorine/bromine impurities .
  • X-ray Crystallography : Single-crystal XRD (e.g., ) resolves stereochemical ambiguities and validates the pyrazole-furan linkage .
  • Chromatography : HPLC with UV/Vis detection identifies purity levels (>95% is typical for research-grade compounds) .

Q. Advanced: How can researchers resolve contradictory biological activity data for this compound?

Methodological Answer:
Contradictions in biological data (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:

  • Impurity Artifacts : Re-synthesize the compound under stringent purity controls (≥98%) and re-test activity .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability, as seen in ’s anti-inflammatory studies .
  • Target Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target effects that may explain discrepancies .
  • Metabolic Stability : Assess compound stability in assay media (e.g., via LC-MS) to rule out degradation-related false negatives .

Q. Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., grinding), use NIOSH-approved N95 respirators .
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .
  • Spill Management : Absorb spills with vermiculite or sand, avoiding water to prevent drainage contamination .
  • Waste Disposal : Dispose of contaminated materials via licensed hazardous waste services, as per guidelines .

Q. Stability: What factors influence the compound’s stability during storage and experimental use?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as furans are prone to UV-induced ring-opening .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as hygroscopic amines may hydrolyze .
  • Oxygen Exposure : Seal vials under argon to inhibit oxidation; notes pyrazole derivatives are stable under inert conditions .
  • pH Sensitivity : Avoid strongly acidic/basic environments (pH <3 or >10) to prevent furan or pyrazole ring decomposition .

Q. Biological Activity: What methodological frameworks are recommended for evaluating its pharmacological potential?

Methodological Answer:

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or cytochrome P450 enzymes .
  • In Vitro Assays :
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
    • Enzyme Inhibition : Kinetic studies (e.g., COX-2 inhibition) using fluorogenic substrates .
  • In Vivo Models : For neuroactivity studies, administer doses (1–10 mg/kg) in rodent models and monitor behavioral changes via open-field tests .
  • ADMET Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (liver microsomes), and toxicity (Ames test) .

Properties

IUPAC Name

1-[5-(furan-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-10-4-8-5-11-12-9(8)7-2-3-13-6-7/h2-3,5-6,10H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHNWFWYHAOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 3
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 4
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.